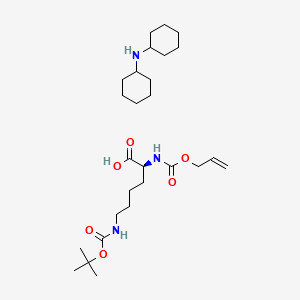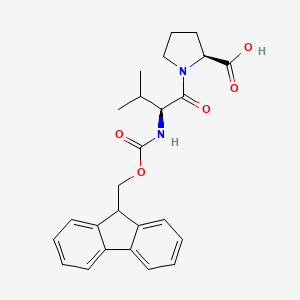
Fmoc-homoarg-OH
Overview
Description
“Fmoc-homoarg-OH” is a derivative of the amino acid arginine . It is a useful tool for the introduction of homoarginine during Fmoc Solid Phase Peptide Synthesis (SPPS) . The replacement of Arg by HomoArg may be a good avenue for the design of biologically active peptides with increased resistance to degradation by trypsin-like enzymes .
Synthesis Analysis
“this compound” can be synthesized using standard Fmoc/tBu SPPS protocols . It can be used in exactly the same manner as Fmoc-Arg (Pbf)-OH . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Molecular Structure Analysis
The molecular formula of “this compound” is C35H42N4O7S . Its molecular weight is 662.80 g/mol .
Chemical Reactions Analysis
“this compound” is used in Fmoc SPPS, where it behaves similarly to Fmoc-Arg (Pbf)-OH . It is a useful tool for the introduction of homoarginine during Fmoc SPPS .
Physical And Chemical Properties Analysis
“this compound” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .
Scientific Research Applications
Synthesis of Enantiomers of Fmoc-Protected Amino Acids : Fmoc-(R)-β-HomoAsp(OtBu)-OH has been used for synthesizing enantiomers of various Fmoc-protected 3-substituted 1,2,4-oxadiazole-containing β3-amino acids. These amino acids are potentially useful for peptide synthesis and drug development (Hamze, Hernandez, & Martínez, 2003).
Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, have been used to develop antibacterial and anti-inflammatory materials. Such materials have applications in biomedicine and healthcare (Schnaider et al., 2019).
Synthesis of Alkynyl Amino Acid for Peptide Functionalization : Fmoc-l-homopropargylglycine-OH, an alkynyl amino acid, has been synthesized for use in solid-phase synthesis of peptides. These peptides can be functionalized for various applications, including drug discovery (Polyak & Krauss, 2022).
Supramolecular Gels Based on Amino Acids : FMOC-functionalized amino acids like FMOC-Lys(FMOC)-OH have been used to create supramolecular gels. These gels have potential applications in antimicrobial activities and are studied for their interaction with colloidal and ionic silver (Croitoriu et al., 2021).
Synthesis of Neoglycopeptides : N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, derived from an amino acid, can be incorporated into peptides and chemoselectively glycosylated to generate neoglycopeptides. This has implications in the design of new drugs and biomaterials (Carrasco et al., 2003).
Hydrogel Formation and Fluorescence Properties : N-Terminally Fmoc protected amino acids like Fmoc-Phe-OH have been used to create hydrogels that stabilize fluorescent silver nanoclusters, which have applications in biosensing and imaging (Roy & Banerjee, 2011).
Insulin-Sensitizing Activity : FMOC-L-Leucine, a PPARgamma ligand, has been studied for its potential in improving insulin sensitivity, indicating its application in diabetes treatment (Rocchi et al., 2001).
Functional Materials from Fmoc-Modified Amino Acids and Peptides : Fmoc-modified amino acids and short peptides have been explored for their self-assembly features, leading to applications in cell cultivation, drug delivery, and therapeutic properties (Tao et al., 2016).
Mechanism of Action
Target of Action
Fmoc-homoarg-OH, also known as N-α-Fmoc-N G- (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-homoarginine , is primarily used in the field of peptide synthesis. Its main target is the amino acid sequence of the peptide being synthesized .
Mode of Action
This compound operates through a process known as Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group in the compound is base-labile, meaning it can be rapidly removed by a base . This allows for the introduction of homoarginine during the peptide synthesis process .
Biochemical Pathways
The primary biochemical pathway involved with this compound is peptide synthesis . The compound aids in the assembly of amino acids into peptides, contributing to the formation of proteins. It’s worth noting that Fmoc-modified amino acids and short peptides possess eminent self-assembly features .
Pharmacokinetics
Instead, its utility lies in its stability under specific conditions (15-25°C storage temperature) and its solubility in DMF .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with the inclusion of homoarginine . This can be particularly useful in the creation of substrate peptidomimetic inhibitors (SPIs), which have been shown to efficiently inhibit histone deacetylases (HDACs) .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and solvent. The compound is stable at temperatures between 15-25°C and is clearly soluble in DMF .
Safety and Hazards
Safety measures should be taken while handling “Fmoc-homoarg-OH”. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The building blocks Fmoc-Asu(NH-OtBu)-OH, Fmoc-Lys(carbamoyl-OtBu)-OH, Fmoc-HomoArg(OtBu,Pbf)-OH, and Fmoc-L-Orn(Ac,OBz)-OH are compatible with standard Fmoc/tBu SPPS protocols and represent ready to use efficient tools for the fine-tuning of the chelating properties of peptides . This suggests potential future applications in the design of biologically active peptides with increased resistance to degradation .
Biochemical Analysis
Biochemical Properties
Fmoc-homoarg-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during this process . The nature of these interactions is largely determined by the Fmoc group, which is base-labile and can be rapidly removed by a base . This property is crucial in SPPS, as it allows for the sequential addition of amino acids to a growing peptide chain .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By facilitating the assembly of specific peptide sequences, this compound can indirectly influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with other biomolecules during peptide synthesis. The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS . Its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin, making it a crucial component in the synthesis process .
Subcellular Localization
Given its role in peptide synthesis, it may be localized to areas of the cell where this process occurs .
properties
IUPAC Name |
(2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRELIJBJYZHTQU-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654068 | |
| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
776277-76-0 | |
| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Fmoc-homoarg-OH serves as one of the amino acid building blocks in the step-by-step synthesis of the eptifibatide peptide on a solid support (Rink AM Resin) []. The "Fmoc" group acts as a temporary protecting group for the amino group, while "OH" indicates the reactive carboxyl group, allowing for sequential addition of amino acids to build the desired peptide sequence.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















